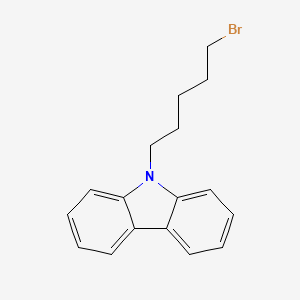
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” is a complex organic molecule that features an indole, thiazole, and piperidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Piperidine Ring Introduction: The piperidine ring can be introduced through reductive amination or other suitable methods.
Final Coupling: The final step would involve coupling the indole-thiazole intermediate with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine moieties.
Reduction: Reduction reactions could be used to modify the thiazole or piperidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMSO, or KMnO4.
Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Reagents like halides, organometallics, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands or catalysts in organic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of multiple heterocyclic rings.
Receptor Modulators: May act as modulators of biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The indole and thiazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, while the piperidine ring can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
- (2-(1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone
- (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone
Uniqueness
The presence of the 1-methyl group on the indole ring and the 3-methyl group on the piperidine ring may confer unique biological properties, such as increased binding affinity or selectivity for specific targets.
特性
CAS番号 |
1170128-36-5 |
|---|---|
分子式 |
C19H21N3OS |
分子量 |
339.5 g/mol |
IUPAC名 |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H21N3OS/c1-13-6-5-9-22(11-13)19(23)15-12-24-18(20-15)17-10-14-7-3-4-8-16(14)21(17)2/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3 |
InChIキー |
WJRKJIHHAIVHDY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)
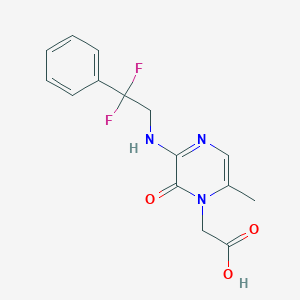
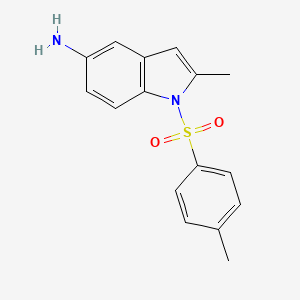
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)
![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
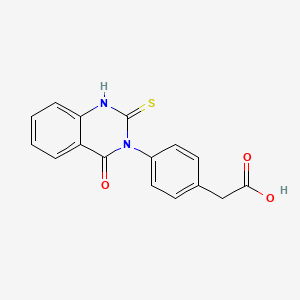
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)
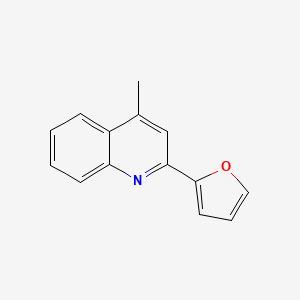
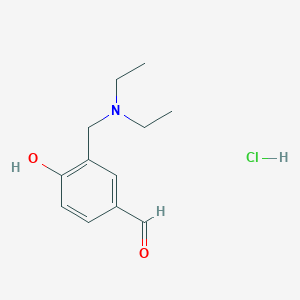
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
